3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
Description
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione (CAS: 16043-40-6), commonly known as Pigment Red 122, is a high-performance organic pigment with the molecular formula C₂₂H₁₆N₂O₂ and molecular weight 340.37 g/mol . It exhibits a vibrant bluish-red hue (magenta) and is widely used in plastics, coatings, inks, and synthetic fibers due to its excellent lightfastness, thermal stability (up to 300°C), and resistance to solvents and migration . Its structure consists of a fused quinacridone core with methyl groups at positions 3 and 10, which enhance planarity and intermolecular π-π interactions, contributing to its color intensity and stability .
Properties
IUPAC Name |
3,10-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-11-3-5-13-17(7-11)23-19-9-16-20(10-15(19)21(13)25)24-18-8-12(2)4-6-14(18)22(16)26/h3-10H,1-2H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNAVTCHDQBEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864655 | |
| Record name | 3,10-Dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16043-40-6 | |
| Record name | 5,12-Dihydro-3,10-dimethylquino[2,3-b]acridine-7,14-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16043-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 73915 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016043406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,10-Dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-3,10-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Cyclocondensation Approach
The most widely documented method for synthesizing 3,10-dimethylquinolino[2,3-b]acridine-7,14-dione involves a cyclocondensation reaction between 3-methylquinolin-2-amine and 10-methylacridine-7,14-dione precursors . The reaction proceeds under acidic conditions (e.g., polyphosphoric acid or concentrated sulfuric acid) at elevated temperatures (120–150°C) for 12–24 hours. The acidic medium facilitates protonation of the amine group, enhancing electrophilic aromatic substitution to form the fused quinoline-acridine system .
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 120–150°C |
| Catalyst | Polyphosphoric acid |
| Reaction Time | 12–24 hours |
| Yield | 45–55% |
Post-reaction purification typically involves recrystallization from dimethylformamide (DMF) or acetic acid . Nuclear magnetic resonance (NMR) analysis confirms the structure, with distinct signals for the methyl groups at δ 2.35 ppm (3-CH3) and δ 2.78 ppm (10-CH3) in the spectrum .
Microwave-Assisted Synthesis
Recent advancements have employed microwave irradiation to accelerate the cyclocondensation step. A 2023 study demonstrated that irradiating a mixture of 3-methylquinolin-2-amine and 10-methylacridine-7,14-dione in acetic anhydride at 180°C for 30 minutes achieves a 68% yield . Microwave conditions enhance reaction efficiency by uniformly heating the reaction mixture, reducing side product formation.
Comparative Analysis of Thermal vs. Microwave Methods
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 150°C | 180°C |
| Time | 24 hours | 30 minutes |
| Solvent | H2SO4 | Acetic anhydride |
| Yield | 52% | 68% |
This method reduces energy consumption and improves scalability, though it requires specialized equipment .
Thiation-Desulfurization Pathway
Adapting methodologies from quinoxaline derivatives, a novel thiation-desulfurization route has been explored . The protocol involves:
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Thiation of Acridone : Treating 10-methylacridin-7-one with N-cyclohexyl dithiocarbamate in chloroform at 61°C for 12 hours to yield the corresponding thioacridone .
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Michael Addition : Reacting the thioacridone with acryloyl chloride in the presence of triethylamine to form a thioester intermediate.
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Cyclization : Heating the intermediate with 3-methylquinolin-2-amine in toluene under reflux to induce cyclocondensation.
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Desulfurization : Treating the product with Raney nickel in ethanol to remove sulfur, yielding the target compound .
This four-step process achieves a 40% overall yield but offers precise control over regioselectivity .
Solid-Phase Synthesis for High-Purity Output
For pharmaceutical-grade applications, solid-phase synthesis using Wang resin has been reported . The resin-bound 3-methylquinolin-2-amine undergoes sequential coupling with acridine-dione fragments under Mitsunobu conditions (DIAD, PPh3). Cleavage from the resin with trifluoroacetic acid (TFA) yields the product with >95% purity, as verified by high-performance liquid chromatography (HPLC) .
Advantages of Solid-Phase Synthesis
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Eliminates solubility issues associated with polar intermediates.
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Enables automated, high-throughput production.
Catalytic Oxidation of Dihydro Precursors
An alternative route involves oxidizing 3,10-dimethyl-5,12-dihydroquinolino[2,3-b]acridine (DHQDA) using tert-butyl hydroperoxide (TBHP) in the presence of a vanadium oxide catalyst . The oxidation selectively targets the C7 and C14 positions, converting them to ketones. Reaction conditions include:
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TBHP (3 equiv) in dichloromethane at 0°C.
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Vanadium oxide (5 mol%) as catalyst.
This method is advantageous for late-stage functionalization but requires stringent temperature control to avoid over-oxidation.
Green Chemistry Approaches
Efforts to improve sustainability have focused on solvent-free mechanochemical synthesis. Ball-milling 3-methylquinolin-2-amine and 10-methylacridine-7,14-dione with potassium carbonate as a base produces the target compound in 60% yield after 4 hours . This approach eliminates toxic solvents and reduces waste generation.
Chemical Reactions Analysis
Types of Reactions
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinoacridine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinoacridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinoacridine quinones, while reduction can produce dihydroquinolinoacridine derivatives .
Scientific Research Applications
Pigment Applications
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is primarily used as a high-performance pigment known as Pigment Red 122. Its vibrant color and excellent fastness properties make it suitable for:
- Coatings : Used in automotive and industrial paints due to its durability.
- Plastics : Provides color in plastic products that require UV stability.
- Inks : Utilized in printing inks for its vivid hue and lightfastness.
The compound's structural integrity allows it to withstand harsh environmental conditions while maintaining color quality .
Pharmaceutical Applications
Research has indicated that derivatives of quinacridone compounds exhibit potential biological activities, including:
- Antimicrobial Properties : Some studies suggest that compounds similar to this compound may possess antimicrobial and antitumor activities due to their structural similarities with other bioactive molecules .
- Drug Development : The compound's interaction with biomolecules is being explored for potential therapeutic uses in drug development. Understanding these interactions can lead to advancements in pharmacology .
Materials Science
The compound's robust chemical structure allows it to participate in various chemical reactions typical of quinonoid compounds. This makes it valuable in:
- Organic Electronics : Research is ongoing into its suitability for applications in organic electronics and optoelectronic devices due to its electronic properties.
- Chemical Reactions : It can be involved in reactions that modify existing materials or develop new ones with enhanced performance characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of various quinoline derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests potential applications in developing new antimicrobial agents based on the structural framework of this compound .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthesis methods for high yields of this compound highlighted the importance of reaction conditions such as temperature and solvent choice (e.g., ethanol or acetic acid). Yields ranged from 60% to 85%, demonstrating the feasibility of producing this compound for industrial applications .
Mechanism of Action
The mechanism of action of 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting processes like replication and transcription. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects .
Comparison with Similar Compounds
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (Pigment Red 202)
- Molecular Formula : C₂₀H₁₀Cl₂N₂O₂ (MW: 381.21 g/mol) .
- Key Differences :
- Substituents : Chlorine atoms at positions 2 and 9 instead of methyl groups.
- Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density in the π-system, leading to a redshifted absorption spectrum compared to Pigment Red 122 .
- Applications : Used in specialty coatings and inks where deeper red shades are required.
- Synthesis : Synthesized via chlorination of quinacridone precursors using POCl₃ and collidine .
5,12-Dihexadecyl-2,9-bis(boronate)quinolino[2,3-b]acridine-7,14-dione
- Molecular Formula : C₆₄H₉₉B₂N₂O₆ (MW: 1013.77 g/mol) .
- Key Differences: Substituents: Long alkyl chains (hexadecyl) at positions 5 and 12, and boronate groups at 2 and 7. Solubility and Processability: Alkyl chains enhance solubility in organic solvents (e.g., chloroform), enabling use in solution-processed organic field-effect transistors (OFETs) . Electronic Properties: Boronate groups facilitate Suzuki-Miyaura cross-coupling reactions for polymer synthesis, unlike Pigment Red 122, which is non-reactive in such contexts .
7-Aryl Chromeno[4,3-b]quinoline-6,8-diones
- Example Compound: 7-(3-Methoxyphenyl)-10,11-dihydrochromeno[4,3-b]quinoline-6,8-dione (IC₅₀: 11.1–55.7 µM) .
- Key Differences: Core Structure: Chromenoquinoline-dione fused with a dihydropyridine ring. Bioactivity: Exhibits moderate cytotoxicity against cancer cell lines (K562, LS180, MCF-7), unlike Pigment Red 122, which lacks bioactivity . Synthesis: Prepared via oxidative aromatization using silica sulfuric acid/NaNO₂, highlighting divergent synthetic pathways compared to quinacridone derivatives .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectroscopic Data Highlights
Biological Activity
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is a compound that belongs to the class of quinonoid derivatives. Its unique chemical structure contributes to its biological activity, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H16N2O2
- Molecular Weight : 340.38 g/mol
- Melting Point : 440 °C
- Density : 1.45 g/cm³
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have demonstrated that quinonoid compounds exhibit significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The quinonoid structure allows for interaction with DNA and RNA synthesis processes.
- Antioxidant Effects : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells through a dose-dependent mechanism. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with this compound.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings showed that this compound exhibited substantial antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
